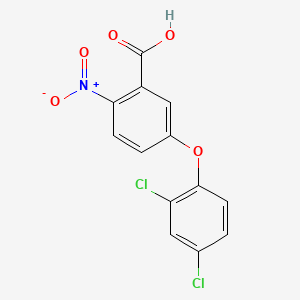

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-

Descripción general

Descripción

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- (DCBN) is an organic compound used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and is composed of two aromatic rings connected by a nitro group. DCBN is a useful molecule in biochemistry and physiology due to its ability to act as a ligand, a chelator, and a catalyst. It is also used in the synthesis of other compounds due to its low toxicity and stability.

Aplicaciones Científicas De Investigación

Pesticide Risk Assessment

Bifenox acid is primarily used in the agricultural sector as a pesticide. The European Food Safety Authority (EFSA) has conducted extensive risk assessments of Bifenox as an active substance in pesticides. These assessments include evaluations of its identity, physical, chemical, and technical properties, as well as methods of analysis . The EFSA also examines the compound’s mammalian toxicology, including absorption, distribution, excretion, metabolism, acute toxicity, short-term and long-term toxicity, genotoxicity, reproductive toxicity, neurotoxicity, and medical data .

Environmental Fate and Metabolism

Research has been conducted on the metabolism of Bifenox in winter wheat, where it was found to be extensively metabolized into Bifenox acid. This process involves hydroxylation, which converts Bifenox into Bifenox acid and 2-aminobifenox acid . Understanding the environmental fate and metabolism of Bifenox acid is crucial for evaluating its impact on non-target organisms and ecosystems.

Aquatic Vegetation and Pesticide Mitigation

Studies have explored the role of aquatic macrophytes in mitigating pesticide loads in vegetated streams. Bifenox acid has been used in experiments to understand the dynamics of pesticide mitigation processes. These studies have shown that aquatic plants can adsorb and potentially degrade Bifenox acid, thereby reducing its concentration in water bodies .

Sorption and Desorption Dynamics

The sorption to and desorption from aquatic macrophytes are key processes in the mitigation of pesticide contamination. Bifenox acid has been used to determine partitioning coefficients (log K_D_Adsorp) in macrophytes, which range significantly, indicating its affinity to adsorb to macrophytes. This research helps in understanding how pesticides can be removed from the water column by vegetation .

Analytical Chemistry and Detection

The semi-quantitative analysis of Bifenox acid in aqueous samples is crucial for environmental monitoring. Chromatographic conditions and mass spectrometry in the negative ESI mode have been employed for the identification of the [M-H]⁻ adduct of Bifenox acid. This analytical approach is important for detecting and quantifying the presence of Bifenox acid in environmental samples .

Soil Organic Carbon-Water Partitioning

Correlation analysis between the compound’s affinity to adsorb to macrophytes and their soil organic carbon-water partitioning coefficient (K_OC) has been conducted. Bifenox acid’s behavior in this regard is compared to its octanol-water partitioning coefficient (K_OW) to better understand its environmental distribution and potential risks .

Multiresidue Pesticide Analysis

Bifenox acid is often included in multiresidue pesticide analysis methods. These methods are designed to extract and identify multiple pesticide residues from environmental samples, such as sediments. Such analyses are essential for monitoring the presence of various pesticides and assessing their potential environmental impacts .

Toxicokinetics and Human Health Risk

The toxicokinetic properties of Bifenox acid, including its absorption, distribution, metabolism, and excretion, are studied to assess its potential risks to human health. These studies contribute to setting acceptable daily intake (ADI) levels, acceptable operator exposure levels (AOEL), and acute reference doses (ARfD) for the compound .

Mecanismo De Acción

Target of Action

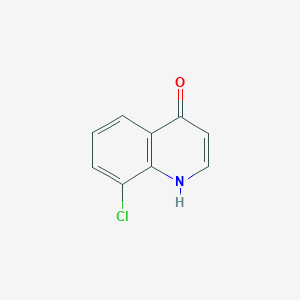

Bifenox acid, also known as 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid, Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, or BIFENOX (FREE ACID), is primarily targeted towards the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the synthesis of chlorophyll, which is essential for photosynthesis in plants .

Mode of Action

Bifenox acid interacts with its target, the enzyme protoporphyrinogen oxidase, by inhibiting its function . This inhibition leads to an accumulation of protoporphyrin IX in the plant cells . Protoporphyrin IX is a potent photosensitizer, which, when activated by light and oxygen, leads to lipid peroxidation .

Biochemical Pathways

The inhibition of protoporphyrinogen oxidase by Bifenox acid disrupts the biochemical pathway of chlorophyll synthesis . This disruption leads to an accumulation of protoporphyrin IX, which, when exposed to light and oxygen, causes lipid peroxidation . Lipid peroxidation damages the cell membranes, leading to cell death and ultimately, the death of the plant .

Pharmacokinetics

It is known that bifenox acid has a low aqueous solubility and is volatile .

Result of Action

The result of Bifenox acid’s action is visible on whole plants as chlorosis and desiccation . Chlorosis is the loss of chlorophyll, leading to a yellowing of the leaves, while desiccation is the drying out of the plant . Both of these effects are due to the lipid peroxidation caused by the accumulation of protoporphyrin IX .

Action Environment

The action of Bifenox acid is influenced by environmental factors such as light and oxygen . Both light and oxygen are required for protoporphyrin IX to cause lipid peroxidation and kill the plant . Therefore, the efficacy and stability of Bifenox acid are likely to be affected by the availability of light and oxygen in the environment .

Propiedades

IUPAC Name |

5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO5/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSYSZLVZMUVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073547 | |

| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |

CAS RN |

53774-07-5 | |

| Record name | Bifenox acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53774-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenox acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFENOX ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3AM6X5NBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

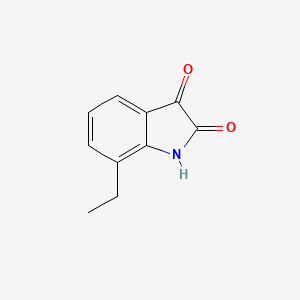

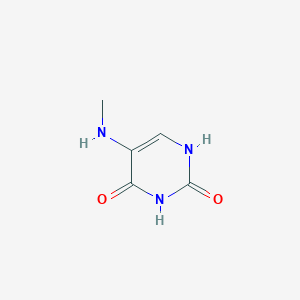

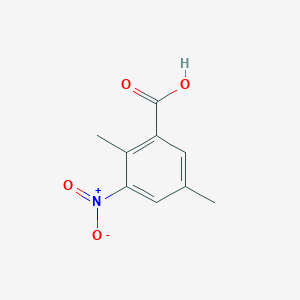

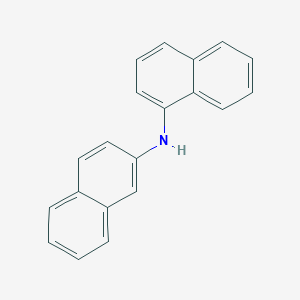

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

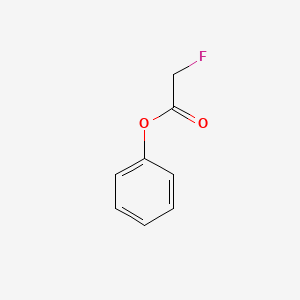

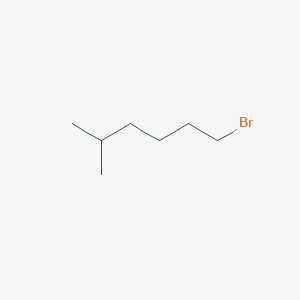

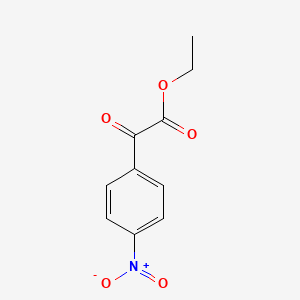

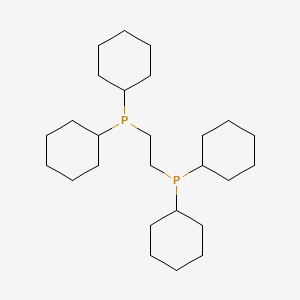

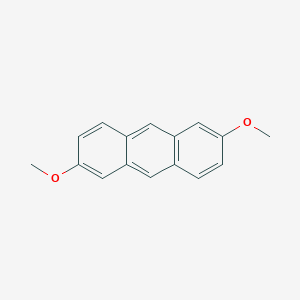

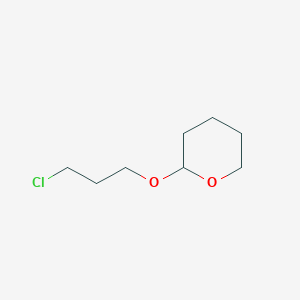

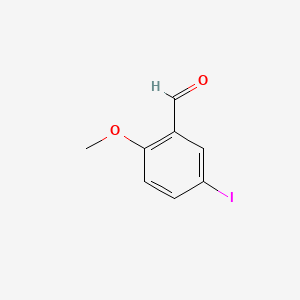

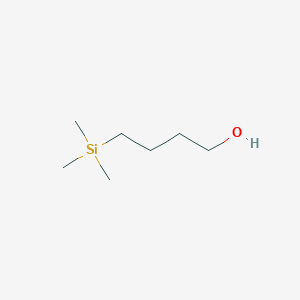

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using boron-doped diamond thin film electrodes for Bifenox acid degradation?

A1: Boron-doped diamond thin film electrodes offer several advantages for the electrochemical oxidation of Bifenox acid []. Firstly, they exhibit high electrochemical stability, allowing them to withstand the harsh conditions of the degradation process. Secondly, they possess a wide electrochemical window, enabling the generation of highly reactive species like hydroxyl radicals (•OH) that are crucial for Bifenox acid mineralization. This efficient generation of •OH contributes to the effectiveness of the degradation process.

Q2: Can Bifenox acid be detected in complex matrices like soil, and what method is suitable for its analysis?

A3: Yes, Bifenox acid can be effectively extracted from soil samples and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) []. This method allows for the simultaneous determination of Bifenox acid alongside other herbicides like Isoproturon and Dichlorprop-p.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.